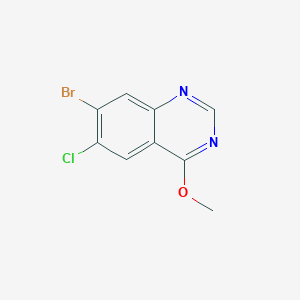

7-Bromo-6-chloro-4-methoxyquinazoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-4-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-9-5-2-7(11)6(10)3-8(5)12-4-13-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIQHLQKJHBMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC2=CC(=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 7 Bromo 6 Chloro 4 Methoxyquinazoline Analogues

Impact of Halogen Substituents (Bromine and Chlorine) on Molecular Interactions

The presence and nature of halogen substituents on the quinazoline (B50416) ring are well-established determinants of biological activity, particularly for kinase inhibitors. In the case of 7-Bromo-6-chloro-4-methoxyquinazoline analogues, the bromine at position 7 and the chlorine at position 6 play crucial roles in the molecule's interaction with its biological targets.

Halogen atoms, particularly chlorine and bromine, are known to form halogen bonds, which are non-covalent interactions between the electrophilic region of a halogen and a nucleophilic site on a biological macromolecule. These interactions can significantly contribute to the binding affinity and selectivity of a ligand. In the context of EGFR inhibitors, the 6,7-disubstituted pattern is a common feature. For instance, in many 4-anilinoquinazoline derivatives, these substituents occupy a region of the ATP-binding site that can be tailored to enhance potency.

The following table summarizes the impact of different halogen substitutions on the inhibitory activity of a generic 4-anilinoquinazoline scaffold against a target kinase, illustrating the importance of the halogenation pattern.

| Compound | R6 | R7 | IC50 (nM) |

| 1 | H | H | >1000 |

| 2 | Cl | H | 150 |

| 3 | H | Cl | 200 |

| 4 | Cl | Cl | 50 |

| 5 | Br | H | 120 |

| 6 | H | Br | 180 |

| 7 | Cl | Br | 45 |

| Note: The data in this table is illustrative and based on general SAR trends for quinazoline kinase inhibitors. |

Role of the Methoxy (B1213986) Group at Position 4 in Modulating Biological Activity

The substituent at the 4-position of the quinazoline ring is pivotal for the mechanism of action of many quinazoline-based inhibitors, as it often directly interacts with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. In this compound, the 4-methoxy group is a key modulator of its biological profile.

In some series of quinazoline derivatives, the replacement of a 4-anilino group with a smaller alkoxy group has been shown to modulate the selectivity profile of the compound, potentially favoring inhibition of different kinases. The methoxy group is generally considered an electron-donating group, which can influence the electronic properties of the quinazoline core and its interaction with the target.

The table below illustrates the effect of different substituents at the 4-position on the biological activity of a hypothetical 7-bromo-6-chloroquinazoline core.

| Compound | R4 | Target Activity (IC50, nM) |

| 8 | -NH-(3-chlorophenyl) | 25 |

| 9 | -OCH3 | 75 |

| 10 | -OH | 150 |

| 11 | -Cl | >500 |

| Note: The data in this table is illustrative and based on general SAR principles for quinazoline derivatives. |

Analysis of Substituent Effects at Other Positions of the Quinazoline Ring System

While the 4, 6, and 7 positions are critical for the activity of many quinazoline inhibitors, modifications at other positions of the quinazoline ring can also have a significant impact on their biological profile. For analogues of this compound, substitutions at the 2, 5, and 8 positions could further refine their potency, selectivity, and pharmacokinetic properties.

Position 2: Substitution at the 2-position of the quinazoline ring can influence the molecule's interaction with the solvent-exposed region of the ATP-binding site. Introducing small, polar groups at this position could enhance solubility and potentially form additional interactions with the target protein. For example, the introduction of a methyl or an amino group at C-2 has been shown to be well-tolerated in some quinazoline series.

Position 5: The 5-position is located near the ribose-binding pocket of the ATP-binding site. Sterically demanding substituents at this position are generally not well-tolerated as they can lead to clashes with the protein. However, small, polar groups might be accommodated and could lead to improved activity or selectivity.

Position 8: The 8-position is also in proximity to the hinge region. Modifications at this position can influence the orientation of the quinazoline core within the active site. Small, lipophilic or polar groups might be tolerated, but larger substituents are likely to be detrimental to binding.

The following table provides a hypothetical SAR analysis for substitutions at various positions of the this compound scaffold.

| Compound | R2 | R5 | R8 | Biological Activity (Relative Potency) |

| 12 (Parent) | H | H | H | 1.0 |

| 13 | CH3 | H | H | 1.2 |

| 14 | H | F | H | 0.8 |

| 15 | H | H | OCH3 | 0.5 |

| Note: The data in this table is hypothetical and intended to illustrate potential SAR trends. |

Comparative SAR Studies with Structurally Related Quinazoline Compounds

The SAR of this compound analogues can be further understood by comparing them with structurally related and well-characterized quinazoline inhibitors, such as the EGFR inhibitors Gefitinib and Erlotinib. These compounds share the quinazoline core but differ in their substitution patterns, particularly at the 4, 6, and 7 positions.

Gefitinib features a 4-(3-chloro-4-fluoroanilino) group, a 6-chloro substituent, and a 7-methoxy group. The 6-chloro and 7-methoxy pattern is a key feature for its high affinity for the EGFR active site.

Erlotinib possesses a 4-(3-ethynylanilino) group and 6,7-bis(2-methoxyethoxy) substituents. The bulky and flexible side chains at the 6 and 7 positions in Erlotinib extend into a different region of the ATP binding pocket compared to the smaller substituents in Gefitinib.

A comparative analysis highlights the importance of the specific substitution pattern for achieving high potency and selectivity. The 7-bromo-6-chloro arrangement in the target scaffold is electronically similar to the 6,7-dichloro pattern found in some potent kinase inhibitors. The 4-methoxy group, being significantly different from the anilino moieties of Gefitinib and Erlotinib, would likely lead to a different binding mode and selectivity profile.

The table below compares the key structural features and biological activities of these compounds.

| Compound | 4-Substituent | 6-Substituent | 7-Substituent | Primary Target(s) |

| This compound | -OCH3 | -Cl | -Br | (Hypothetical Kinase) |

| Gefitinib | 3-chloro-4-fluoroanilino | -Cl | -OCH3 | EGFR |

| Erlotinib | 3-ethynylanilino | -OCH2CH2OCH3 | -OCH2CH2OCH3 | EGFR |

| Lapatinib | 3-fluoro-4-(pyridin-2-ylmethoxy)anilino | -Cl | -SO2CH2CH2N(CH3)2 | EGFR, HER2 |

Mechanistic Elucidation and Biological Target Identification

Assessment of Putative Biological Targets for Quinazoline (B50416) Derivatives

Enzyme Inhibition Profiling (e.g., Kinases, Thymidylate Synthase, PARP)

Quinazoline derivatives are widely recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling. Current time information in Pasuruan, ID.d-nb.info A primary focus of research has been on their ability to target the ATP-binding site of tyrosine kinases. d-nb.info

Kinase Inhibition: Many quinazoline-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govsigmaaldrich.com For instance, gefitinib and erlotinib are well-known EGFR inhibitors built on a 4-anilinoquinazoline scaffold. d-nb.info Other kinases targeted by quinazoline derivatives include Janus Kinase 3, Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 2 (CDK2). d-nb.infouni.lu The specific inhibitory profile and potency are highly dependent on the substitution pattern on the quinazoline ring.

Thymidylate Synthase and PARP Inhibition: Some anticancer mechanisms proposed for the quinazoline class include the inhibition of thymidylate synthase and DNA repair enzymes like poly (ADP-ribose) polymerase (PARP), although this is less commonly reported than kinase inhibition. mdpi.com

Receptor Binding and Ligand Affinity Studies

Beyond enzyme inhibition, certain quinazoline derivatives have been identified as antagonists for G protein-coupled receptors (GPCRs).

Adenosine Receptors: Studies have identified quinazoline derivatives as antagonists of adenosine receptors, particularly the A2A and A2B subtypes. nih.govinvivochem.comuni.lu These receptors are therapeutic targets for neurodegenerative diseases and cancer. invivochem.comuni.lu The affinity and selectivity for different adenosine receptor subtypes are dictated by the specific chemical groups attached to the core quinazoline structure. nih.gov

Serotonin Receptors: Research has also explored quinazolinone derivatives as ligands for serotonin (5-HT) receptors, with some compounds showing high binding affinity for the 5-HT7 receptor, indicating potential applications in treating depression and other neurological disorders. nih.gov

Investigation of Cellular Pathway Modulation by 7-Bromo-6-chloro-4-methoxyquinazoline

No specific studies on this compound were found. The following describes findings for the general class of quinazoline derivatives.

Effects on Intracellular Signaling Cascades

By inhibiting key enzymes and receptors, quinazoline derivatives can significantly modulate intracellular signaling cascades.

Kinase-Mediated Pathways: As potent kinase inhibitors, these compounds frequently disrupt pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt signaling pathway. uni.lunih.gov Inhibition of EGFR, for example, suppresses downstream signaling molecules like MEK1/2, MAPK p44/42, and AKT. nih.gov

Inflammatory Signaling: Some quinazolines have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, or by modulating pathways such as the IL-4/IL-13-STAT6 signaling cascade in keratinocytes. researchgate.net

Perturbations in Gene Expression and Protein Regulation

The modulation of signaling pathways by quinazoline derivatives ultimately leads to changes in gene expression and protein regulation. For example, inhibition of the PI3K/Akt pathway can induce apoptosis (programmed cell death) through the upregulation of pro-apoptotic genes (e.g., caspase-3, Bax) and the downregulation of anti-apoptotic genes (e.g., Bcl-2). d-nb.info

In Vitro and Cell-Based Mechanistic Studies to Determine Mode of Action

The mode of action for novel quinazoline derivatives is typically elucidated through a combination of in vitro and cell-based assays.

In Vitro Assays: These include enzyme activity assays to determine inhibitory constants (IC₅₀, Ki) against a panel of purified enzymes (e.g., various kinases) and radioligand binding assays to measure affinity for specific receptors. d-nb.infoinvivochem.com

Cell-Based Assays: The effects of the compounds are then tested in relevant human cell lines. Common assays include cytotoxicity or anti-proliferative assays (e.g., MTT, SRB) against cancer cell lines, cell cycle analysis to identify arrest at specific phases (e.g., G2/M), and apoptosis assays (e.g., Annexin V staining). Current time information in Pasuruan, ID.d-nb.info Furthermore, techniques like Western blotting and RT-PCR are used to confirm the modulation of specific proteins and genes within the targeted signaling pathways. d-nb.inforesearchgate.net

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Bromo-6-chloro-4-methoxyquinazoline, docking simulations are instrumental in predicting its binding affinity and mode of interaction with various biological targets, particularly protein kinases, which are common targets for quinazoline-based inhibitors.

Docking studies on quinazoline (B50416) derivatives frequently aim to elucidate interactions with the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). For instance, studies on similar quinazoline analogs have revealed key interactions, such as hydrogen bonding between the quinazoline nitrogen atoms and backbone residues of the kinase hinge region. The specific substitutions on the quinazoline ring, such as the 7-bromo, 6-chloro, and 4-methoxy groups of the title compound, play a crucial role in modulating these interactions and influencing binding affinity. The bromo and chloro substituents can engage in halogen bonding and other hydrophobic interactions, while the methoxy (B1213986) group can act as a hydrogen bond acceptor.

A representative molecular docking study on a series of 6-halo-2,3-disubstituted-4(3H)-quinazolinone derivatives against the COX-II enzyme highlighted that substitutions at various positions significantly influence the binding affinity. derpharmachemica.comresearchgate.net Although the specific compound this compound was not mentioned, the study underscores the importance of the substitution pattern in determining the binding orientation and affinity. derpharmachemica.comresearchgate.net

Table 1: Representative Binding Interactions of Quinazoline Derivatives from Molecular Docking Studies

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound(s) |

| EGFR Tyrosine Kinase | Met769 | Hydrogen Bond | Quinazoline-2,4,6-triamine derivatives |

| p21-activated kinases 4 (PAK4) | Leu398 | Hydrogen Bond, Hydrophobic Interactions | Various Quinazoline PAK4 inhibitors |

| NF-κB | Arg54, Arg56, Tyr57, Cys59 | DNA Binding Site Interaction | Substituted quinazolinones |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with biological targets.

For quinazoline derivatives, DFT studies can elucidate the effect of substituents on the electronic properties of the core structure. For example, the electron-withdrawing nature of the bromine and chlorine atoms at positions 7 and 6, respectively, would influence the electron density across the quinazoline ring system. The methoxy group at position 4, being an electron-donating group, would also modulate the electronic landscape. These electronic modifications can impact the strength of interactions with target residues, such as hydrogen bonding and pi-stacking.

A study on synthesized quinazoline derivatives as corrosion inhibitors utilized quantum chemical calculations to correlate electronic properties with inhibition efficiency. researchgate.netphyschemres.orgresearchgate.net This research calculated parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE), which are indicative of the molecule's reactivity. researchgate.netphyschemres.orgresearchgate.net Similar calculations for this compound would be invaluable in predicting its chemical behavior and potential biological activity.

Table 2: Calculated Quantum Chemical Parameters for Representative Quinazoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| AMQ (a quinazolinone derivative) | -6.120 | -1.242 | 4.878 | Not Reported |

| APQ (a quinazoline derivative) | Not Reported | Not Reported | Not Reported | Not Reported |

| AAQ (a quinazoline derivative) | Not Reported | Not Reported | Not Reported | Not Reported |

| AYQ (a quinazoline derivative) | Not Reported | Not Reported | Not Reported | Not Reported |

This table is based on data for other quinazoline derivatives to demonstrate the application of quantum chemical calculations, as specific data for this compound is not available in the searched literature. researchgate.net

Conformational Analysis and Pharmacophore Modeling

Conformational analysis of this compound is essential to identify its low-energy conformations, which are likely to be the bioactive forms when interacting with a biological target. The flexibility of the methoxy group can lead to different spatial arrangements that may affect binding.

Pharmacophore modeling is a powerful tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active quinazoline derivatives, a pharmacophore model can be generated to highlight common features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

A study on quinazoline-based acetylcholinesterase inhibitors utilized a 3D-QSAR pharmacophore model to screen for new potential inhibitors. nih.gov This model, derived from a set of known active compounds, was then used in a virtual screening workflow to identify novel molecules with desired activity. nih.gov For this compound, its structural features—the bromine and chlorine atoms as hydrophobic features, the methoxy oxygen as a potential hydrogen bond acceptor, and the quinazoline ring as an aromatic feature—could be mapped onto such a pharmacophore model to assess its potential activity against a specific target.

Table 3: Common Pharmacophoric Features of Quinazoline-Based Inhibitors

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor | Nitrogen atoms of the quinazoline ring, Oxygen of the methoxy group |

| Hydrogen Bond Donor | Not present (unless further substituted) |

| Aromatic Ring | Quinazoline ring system |

| Hydrophobic Group | Bromo and Chloro substituents |

This table illustrates a hypothetical pharmacophore mapping for this compound based on general features of quinazoline inhibitors.

Molecular Dynamics Simulations to Explore Binding Stability and Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. For the complex of this compound with a target protein, MD simulations can assess the stability of the binding pose predicted by molecular docking. These simulations can reveal important information about the conformational changes in both the ligand and the protein upon binding and the key interactions that contribute to the stability of the complex.

Studies on quinazoline derivatives as kinase inhibitors have effectively used MD simulations to confirm the stability of the ligand-protein complex. benthamdirect.comnih.govtandfonline.combohrium.com These simulations often analyze parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess conformational stability. A stable RMSD over the simulation time suggests a stable binding mode. Furthermore, MD simulations can provide insights into the thermodynamics of binding through methods like MM-PBSA/GBSA calculations, which estimate the free energy of binding.

In a study of quinazoline derivatives as PAK4 inhibitors, molecular dynamics simulations were performed to understand the stability of the inhibitors in the active site. The results indicated that hydrogen bonds and hydrophobic interactions were crucial for the affinity of these inhibitors, with a key amino acid residue, Leu398, playing a significant role in stabilizing the complex. benthamdirect.combohrium.com Similar simulations for this compound would be critical in validating its predicted binding mode and understanding the dynamics of its interaction with a target protein.

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the conformational stability of the ligand and protein. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Highlights key interactions for binding affinity. |

| Binding Free Energy (MM-PBSA/GBSA) | Estimates the free energy of binding of the ligand to the protein. | Quantifies the strength of the interaction. |

This table outlines common parameters used in MD simulation studies of ligand-protein interactions.

Emerging Research Directions and Future Perspectives

Development of 7-Bromo-6-chloro-4-methoxyquinazoline as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. The development of a compound like this compound into a chemical probe would be a significant step in elucidating biological functions. The process often begins with fragment-based screening to identify core structures that bind to a target protein.

For instance, research into inhibitors for the BET (Bromo and Extra C-Terminal) family of bromodomains started with fragment hits that were then optimized. nih.gov A fragment containing a brominated quinazolinone core demonstrated a specific binding mode, with the bromine atom pointing towards a solvent-exposed region, providing a vector for further chemical modification to improve potency and selectivity. nih.gov Similarly, the halogenated quinazoline (B50416) structure could be functionalized to develop fluorescent probes for biological imaging or to incorporate photoaffinity labels to identify its direct molecular targets within cells. acs.org An indolequinazoline derivative, for example, was used to create photoaffinity probes that successfully identified the nuclear receptor NR4A1 as its direct target in adipocytes. acs.org

Table 1: Characteristics of an Ideal Chemical Probe

| Characteristic | Description | Relevance to Quinazoline Derivatives |

|---|---|---|

| Potency | High affinity for the intended target (typically nanomolar range). | Achievable through structural modifications of the quinazoline core. nih.gov |

| Selectivity | Minimal interaction with other proteins or targets. | Can be engineered by altering substituents on the quinazoline ring. nih.govnih.gov |

| Cell Permeability | Ability to cross cell membranes to engage with intracellular targets. | A common feature of many quinazoline-based drug candidates. acs.org |

| Mechanism of Action | A well-understood interaction with its biological target. | Can be elucidated through structural biology and biochemical assays. nih.gov |

Strategies for Optimizing Quinazoline Derivatives for Enhanced Biological Selectivity

A critical challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects. For quinazoline derivatives, optimization strategies focus on modifying the substituents at various positions on the core structure.

Substitution Patterns: The type and position of substituents dramatically influence biological activity. In the design of antitrypanosomal agents based on a 2-arylquinazoline-4(3H)one scaffold, it was found that electron-deficient aryl groups (e.g., with 4-Cl or 4-Br substitutions) generally led to the most active compounds. nih.gov This highlights how the electronic properties of substituents on the quinazoline ring system can be tuned to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimization. nih.gov For a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives tested for anticancer activity, the nature of the linker attached to the thiol group significantly impacted cytotoxicity and selectivity between cancerous and non-cancerous cell lines. nih.gov The compound with a simple aliphatic linker was found to be the most potent against MCF-7 and SW480 cancer cell lines while showing less effect on normal MRC-5 cells. nih.gov

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can predict how different derivatives will bind to a target protein, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov These computational tools help rationalize observed SAR and guide the design of new compounds with improved binding affinity and selectivity. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The discovery of novel bioactive quinazolines is accelerated by modern drug discovery techniques. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a biological target. This process is fed by libraries of compounds often generated through combinatorial chemistry.

Combinatorial chemistry enables the efficient synthesis of a large number of different but structurally related molecules. Various synthetic methods, including microwave-assisted reactions, metal-mediated reactions, and ultrasound-promoted synthesis, have been optimized to produce diverse libraries of quinazoline derivatives. nih.gov For example, a one-pot, microwave-assisted synthesis was developed to create polysubstituted quinazoline derivatives by reacting various aldehydes with different enaminones and malononitrile (B47326) under optimized conditions. nih.gov These libraries can then be screened to identify initial "hits" with desired biological activity, which subsequently undergo the optimization process described above.

Table 2: Modern Synthesis & Screening Workflow for Quinazolines

| Step | Description | Key Techniques |

|---|---|---|

| Library Synthesis | Creation of a large, diverse collection of quinazoline derivatives. | Combinatorial chemistry, microwave-assisted synthesis, metal-catalyzed reactions. nih.govnih.gov |

| High-Throughput Screening (HTS) | Rapid, automated testing of the compound library against a biological target. | Cell-based assays, biochemical assays, fluorescence-based readouts. |

| Hit Identification | Identification of compounds that show promising activity in the primary screen. | Data analysis and confirmation of activity. |

| Lead Optimization | Chemical modification of "hit" compounds to improve potency, selectivity, and drug-like properties. | Structure-activity relationship (SAR) studies, computational modeling. nih.govnih.gov |

Future Prospects for Quinazoline-Based Research in Chemical Biology

The quinazoline scaffold is expected to remain a privileged structure in chemical biology and medicinal chemistry. mdpi.comarabjchem.org The vast chemical space accessible through its derivatization ensures a continuous pipeline of novel compounds for investigation. researchgate.net

Future research will likely focus on several key areas:

Novel Therapeutic Targets: While quinazolines are well-known as kinase inhibitors (e.g., Gefitinib, Erlotinib), ongoing research is exploring their activity against a wider range of targets, including enzymes, nuclear receptors, and protein-protein interactions. researchgate.netacs.org

Tackling Drug Resistance: New quinazoline derivatives are being designed to overcome resistance mechanisms that have emerged against existing drugs. nih.gov This includes developing compounds that are effective against mutated forms of target proteins.

Advanced Drug Delivery: Integrating quinazoline-based drugs with novel drug delivery systems, such as nanoparticles, could enhance their therapeutic efficacy and reduce side effects.

Agricultural Applications: Beyond medicine, quinazoline derivatives are being explored for their potential use as agricultural chemicals, such as pesticides and herbicides, showcasing the scaffold's versatility. nih.gov The structural flexibility of quinazolines shows enormous potential in the discovery of new pesticides. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-bromo-6-chloro-4-methoxyquinazoline, and what challenges arise in regioselective functionalization?

-

Methodology : The synthesis typically involves multi-step protocols, such as cyclization of substituted anthranilic acid derivatives followed by halogenation. For example, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized via substitution, nitration, reduction, cyclization, and chlorination steps, achieving a 29.2% overall yield . Key challenges include controlling halogenation regioselectivity (bromo vs. chloro placement) and avoiding overhalogenation. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups (e.g., methoxy at position 4) can improve selectivity.

-

Analytical Validation : Confirm intermediate and final product structures using -NMR (e.g., singlet for methoxy at δ ~3.9 ppm) and LC-MS for mass verification .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology : Store the compound under inert conditions (argon) at -20°C to prevent degradation via hydrolysis or oxidation . Use amber vials to avoid photolytic decomposition. Pre-purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove reactive impurities that accelerate degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : -NMR to identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). -NMR to confirm carbonyl and halogenated carbons .

- LC-MS : Monitor molecular ion peaks ([M+H]) and isotopic patterns (Br/Cl) for purity assessment .

- X-ray crystallography (if crystalline): Resolve positional ambiguities in halogen and methoxy substituents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?

- Methodology :

- Perform docking studies (e.g., AutoDock Vina) using the crystal structure of target kinases (e.g., EGFR or CLK1) to predict binding interactions. The bromo and chloro groups may occupy hydrophobic pockets, while methoxy enhances solubility .

- Use QSAR models to correlate substituent electronic properties (Hammett constants) with inhibitory activity .

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodology :

- Catalyst Optimization : Use Pd(PPh) or XPhos-Pd-G3 with arylboronic acids. Microwave-assisted heating (150°C, 1 hour) improves coupling efficiency .

- Solvent Selection : Employ DMF/water mixtures to enhance solubility of polar intermediates.

- Workup : Extract products with ethyl acetate and wash with 3N LiCl to remove Pd residues .

Q. How can conflicting -NMR data for quinazoline derivatives be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.